2,4-Dihydroxy-3-nitropyridine

Organic Synthesis Medicinal Chemistry Building Block

2,4-Dihydroxy-3-nitropyridine (DHNP) is a heterocyclic compound belonging to the pyridine family, characterized by a core pyridine ring substituted with hydroxyl groups at the 2- and 4-positions and a nitro group at the 3-position. Its molecular formula is C5H4N2O4, with a molecular weight of 156.10 g/mol.

Molecular Formula C5H4N2O4
Molecular Weight 156.1 g/mol
CAS No. 89282-12-2
Cat. No. B116508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-3-nitropyridine
CAS89282-12-2
Molecular FormulaC5H4N2O4
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)[N+](=O)[O-])O
InChIInChI=1S/C5H4N2O4/c8-3-1-2-6-5(9)4(3)7(10)11/h1-2H,(H2,6,8,9)
InChIKeyBKYGVGWYPFVKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-3-nitropyridine (89282-12-2): A Differentiated Heterocyclic Building Block for Pharmaceutical and Material Science Applications


2,4-Dihydroxy-3-nitropyridine (DHNP) is a heterocyclic compound belonging to the pyridine family, characterized by a core pyridine ring substituted with hydroxyl groups at the 2- and 4-positions and a nitro group at the 3-position . Its molecular formula is C5H4N2O4, with a molecular weight of 156.10 g/mol . This unique substitution pattern imparts distinct physicochemical properties, including a high melting point of 265°C (decomposition) and a predicted pKa of 4.50, which differentiate it from simpler pyridine derivatives and influence its reactivity and application profile . It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why Generic Substitution of 2,4-Dihydroxy-3-nitropyridine (89282-12-2) Carries Significant Risk


The specific substitution pattern of DHNP creates a unique electronic and steric environment on the pyridine ring, which directly governs its chemical behavior and, by extension, its utility as a synthetic intermediate. Simple in-class substitution with compounds like 2,4-dihydroxypyridine (lacking the 3-nitro group) or 3-nitropyridine (lacking the hydroxyl groups) is not feasible without altering key synthetic pathways or physicochemical properties . For example, the presence of both hydroxyl and nitro groups allows for selective and sequential transformations, such as selective halogenation or reduction, that are not possible with other analogs . This is a critical differentiator for synthetic planning and procurement in drug discovery and development.

Quantifiable Evidence for Selecting 2,4-Dihydroxy-3-nitropyridine (CAS 89282-12-2) Over Its Analogs


Enhanced Molecular Complexity and Diversity via Sequential Halogenation Pathways

DHNP's reactivity profile allows for the selective halogenation of either one or both hydroxyl groups, and the introduction of a bromine atom at the 5-position under acidic conditions. This is in stark contrast to its non-nitrated parent, 2,4-dihydroxypyridine, which lacks the nitro group's electron-withdrawing influence and thus exhibits a different, less controllable reactivity for these specific transformations . For example, a practical synthesis of 5-bromo-2,4-dihydroxy-3-nitropyridine from DHNP has been reported with a yield of 70% under specific conditions (bromine in acetic acid at 70°C) .

Organic Synthesis Medicinal Chemistry Building Block

Significantly Altered Physicochemical Properties Compared to 2,4-Dihydroxypyridine

The introduction of a nitro group into the 2,4-dihydroxypyridine scaffold drastically alters its fundamental physicochemical properties. DHNP has a much higher melting point and a different lipophilicity profile compared to 2,4-dihydroxypyridine. These differences have direct implications for compound handling, purification, and its behavior in biological systems if used to create drug-like molecules.

Physicochemical Properties Drug Design Formulation

Validated Role as an Intermediate in Patented Pharmaceutical Syntheses

DHNP is specifically cited as a key intermediate in the synthesis of more complex pharmaceutical agents, including those targeting cardiovascular diseases and viral infections. Its role is documented in the patent literature, which establishes a clear commercial and scientific precedent for its use. This is a key differentiator from non-nitrated analogs like 2,4-dihydroxypyridine, which, while useful, may not be the specific starting material required for these patented synthetic routes [1].

Pharmaceutical Process Chemistry Patent Synthesis

Recommended Research and Industrial Application Scenarios for 2,4-Dihydroxy-3-nitropyridine (89282-12-2)


Synthesis of Halogenated Pyridine Derivatives for Medicinal Chemistry

Leverage DHNP for the efficient, 70%-yield synthesis of 5-bromo-2,4-dihydroxy-3-nitropyridine, a valuable intermediate for further functionalization via cross-coupling reactions. This specific transformation is not accessible using the non-nitrated parent compound 2,4-dihydroxypyridine, making DHNP the required starting material for this class of molecules .

Exploration of Novel Chemical Space in Drug Discovery

Utilize DHNP's improved lipophilicity (SlogP of 0.401) compared to the more hydrophilic 2,4-dihydroxypyridine (logP of -0.65) to synthesize novel lead compounds with potentially enhanced membrane permeability. The unique combination of hydrogen bond donors (hydroxyls) and an electron-withdrawing nitro group makes it a privileged scaffold for generating diverse libraries [1].

Process Development for Cardiovascular or Antiviral Agents

Follow established and patented synthetic routes where DHNP is a defined intermediate for creating compounds with cardiovascular or antiviral properties [2]. Substituting an analog at this step would invalidate the process, ensuring consistent and reproducible outcomes in scale-up and development activities [2].

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